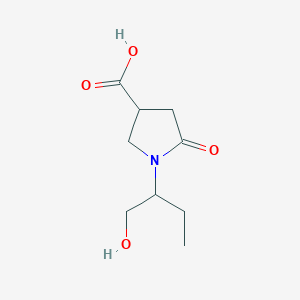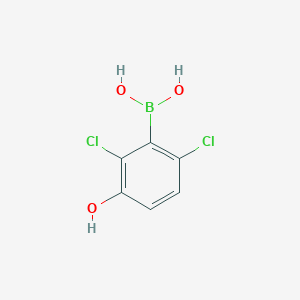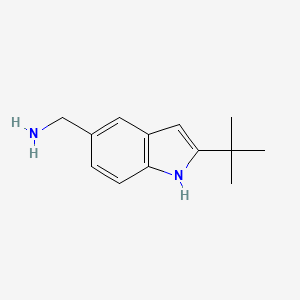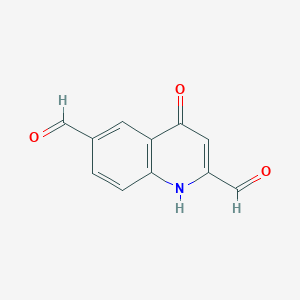
(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine is a chemical compound that features an imidazole ring substituted with a methoxyphenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with Methoxyphenyl Group:
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
作用機序
The mechanism of action of (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(5-(tert-Butyl)-2-methoxyphenyl)methanamine: Similar structure but with a tert-butyl group instead of the imidazole ring.
(2-Methoxyphenyl)-methylphosphinic acid: Contains a methoxyphenyl group but with a phosphinic acid moiety.
Uniqueness
(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine is unique due to its imidazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of drugs targeting imidazole receptors and enzymes.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[5-(2-methoxyphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-8(10)9-7-13-11(6-12)14-9/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChIキー |
VIAMQLXTHMQEBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CN=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)











